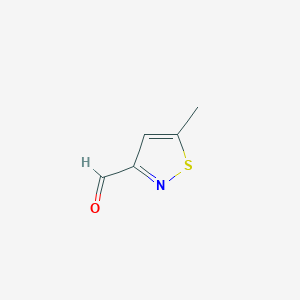

5-Methyl-isothiazole-3-carbaldehyde

Description

Significance of Isothiazole (B42339) Heterocycles in Chemical Research

Isothiazoles are five-membered heterocyclic compounds containing a nitrogen and a sulfur atom next to each other. This ring system is a cornerstone in the development of new materials with noteworthy electronic, mechanical, and biological properties. medwinpublishers.comresearchgate.net The isothiazole nucleus is found in a variety of biologically active compounds, demonstrating its importance in medicinal chemistry. researchgate.netthieme-connect.com

The applications of isothiazole derivatives are extensive, ranging from pharmaceuticals to industrial uses. For instance, certain isothiazole-containing penicillins and cephalosporins have shown activity against both gram-positive and gram-negative bacteria. medwinpublishers.com Additionally, various derivatives have been investigated for the treatment of conditions like Alzheimer's disease and for their anti-inflammatory and anticonvulsant properties. medwinpublishers.com In the industrial realm, isothiazoles are utilized in color photography, as corrosion inhibitors, and in the formulation of dyes and wood preservatives. researchgate.net The inherent reactivity of the isothiazole ring makes it a versatile building block for synthetic chemists. medwinpublishers.com

Role of Carbaldehyde Functionality in Organic Synthesis

The carbaldehyde group, also known as an aldehyde or formyl group, consists of a carbonyl center (a carbon double-bonded to an oxygen) where the carbon is also attached to a hydrogen atom and an R group. proprep.comwikipedia.org This functional group is highly reactive and serves as a crucial "multi-tool" in organic synthesis, allowing for transformations into numerous other functional groups. nih.gov

Aldehydes are central to many important synthetic reactions. Their polarity and the sp2-hybridized nature of the carbonyl carbon make them susceptible to nucleophilic attack, a fundamental reaction in the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org The formyl group's hydrogen can be observed in 1H NMR spectra in the region of δH 9.5 to 10. wikipedia.org The versatility of aldehydes is further highlighted by their role as precursors in the synthesis of alcohols, carboxylic acids, and a wide array of other organic compounds.

Overview of Research Directions for Isothiazole Aldehyde Derivatives

The combination of the isothiazole ring and the carbaldehyde functionality in molecules like 5-methylisothiazole-3-carbaldehyde opens up several avenues for research. The aldehyde group provides a reactive handle for further molecular elaboration, enabling the synthesis of a diverse library of isothiazole derivatives. These derivatives can then be screened for a wide range of biological activities, leveraging the known pharmacological potential of the isothiazole core.

Research in this area often focuses on the synthesis of novel isothiazole-containing compounds and the evaluation of their potential as therapeutic agents. For example, the development of new synthetic methodologies to functionalize the isothiazole ring at various positions is an ongoing area of interest. thieme-connect.com Furthermore, the exploration of isothiazole derivatives as ligands for metal complexes is a growing field, with potential applications in catalysis and the development of new materials. thieme-connect.com

Chemical and Physical Properties of 5-Methylisothiazole-3-carbaldehyde

| Property | Value |

| CAS Number | 1083274-36-5 sigmaaldrich.com |

| Molecular Formula | C5H5NOS sigmaaldrich.comcapotchem.cn |

| Molecular Weight | 127.17 g/mol sigmaaldrich.com |

| IUPAC Name | 5-methylisothiazole-3-carbaldehyde |

| MDL Number | MFCD10700238 sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,2-thiazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c1-4-2-5(3-7)6-8-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUDDKIGWVAZNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NS1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 5 Methylisothiazole 3 Carbaldehyde

Reactions Involving the Carbaldehyde Group

The aldehyde functional group is a key site for a variety of nucleophilic addition and condensation reactions. These transformations are fundamental in the construction of more complex molecular architectures.

Condensation Reactions with Active Methylene (B1212753) Compounds (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base. nih.govresearchgate.net For 5-Methylisothiazole-3-carbaldehyde, this reaction would proceed by the initial deprotonation of the active methylene compound by the base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the isothiazole (B42339) aldehyde. Subsequent dehydration of the aldol-type intermediate yields the final condensed product. nih.gov

The general mechanism involves the activation of the aldehyde by the catalyst, followed by the addition of the carbanion generated from the active methylene compound, and finally, a dehydration step to yield the unsaturated product. nih.gov A variety of active methylene compounds can be employed, leading to a diverse array of derivatives.

Table 1: Examples of Knoevenagel Condensation with 5-Methylisothiazole-3-carbaldehyde Note: The following data is illustrative of expected outcomes based on general chemical principles, as specific experimental data for this compound is limited.

| Active Methylene Compound | Catalyst | Product |

| Malononitrile | Piperidine | 2-((5-methylisothiazol-3-yl)methylene)malononitrile |

| Ethyl cyanoacetate | Sodium acetate | Ethyl 2-cyano-3-(5-methylisothiazol-3-yl)acrylate |

| Thiazolidine-2,4-dione | Boric Acid | 5-((5-methylisothiazol-3-yl)methylene)thiazolidine-2,4-dione |

Formation of Schiff Bases and Related Imine Derivatives

5-Methylisothiazole-3-carbaldehyde readily undergoes condensation with primary amines to form Schiff bases, or imines. This reaction typically occurs under mild acidic or basic conditions, or with heating. researchgate.netjocpr.com The mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, forming a hemiaminal intermediate. This intermediate then dehydrates to yield the stable imine product. researchgate.net

The formation of Schiff bases is a versatile reaction, as a wide range of primary amines can be used, leading to a diverse library of isothiazole-containing imines with potential applications in medicinal chemistry and materials science. researchgate.netjocpr.com

Table 2: Synthesis of Schiff Bases from 5-Methylisothiazole-3-carbaldehyde Note: The following data is illustrative of expected outcomes based on general chemical principles, as specific experimental data for this compound is limited.

| Primary Amine | Reaction Conditions | Product (Schiff Base) |

| Aniline | Ethanol, reflux | N-((5-methylisothiazol-3-yl)methylene)aniline |

| 2-Aminothiazole (B372263) | Acetic acid (cat.), ethanol, reflux | N-((5-methylisothiazol-3-yl)methylene)thiazol-2-amine |

| p-Toluidine | Methanol, room temperature | N-((5-methylisothiazol-3-yl)methylene)-4-methylaniline |

Reactions with Hydrazine (B178648) Derivatives (e.g., Thiosemicarbazone Formation)

The reaction of 5-Methylisothiazole-3-carbaldehyde with hydrazine and its derivatives, such as thiosemicarbazide, leads to the formation of hydrazones and thiosemicarbazones, respectively. These reactions proceed via a nucleophilic addition-elimination mechanism, similar to Schiff base formation. researchgate.netrsc.org The resulting thiosemicarbazones, in particular, are of interest due to their documented biological activities.

The general reaction involves the condensation of the aldehyde with the terminal primary amine group of the hydrazine derivative, resulting in a C=N bond.

Table 3: Formation of Hydrazone and Thiosemicarbazone Derivatives Note: The following data is illustrative of expected outcomes based on general chemical principles, as specific experimental data for this compound is limited.

| Hydrazine Derivative | Reaction Conditions | Product |

| Hydrazine hydrate | Ethanol, reflux | (5-methylisothiazol-3-yl)methanehydrazone |

| Phenylhydrazine | Acetic acid (cat.), ethanol | 1-((5-methylisothiazol-3-yl)methylene)-2-phenylhydrazine |

| Thiosemicarbazide | Ethanol, reflux | 2-((5-methylisothiazol-3-yl)methylene)hydrazine-1-carbothioamide |

Other Nucleophilic Addition and Condensation Reactions

Beyond the aforementioned examples, the carbaldehyde group of 5-Methylisothiazole-3-carbaldehyde is susceptible to a range of other nucleophilic additions. researchgate.netscispace.com These include reactions with Grignard reagents to form secondary alcohols, reduction with agents like sodium borohydride (B1222165) to yield the corresponding primary alcohol (5-methylisothiazol-3-yl)methanol, and the Wittig reaction to form alkenes.

Each of these reactions expands the synthetic utility of this heterocyclic aldehyde, allowing for the introduction of a variety of functional groups and structural motifs.

Reactivity of the Isothiazole Ring System

The isothiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms. thieme-connect.commedwinpublishers.com

Nucleophilic Substitution Reactions on the Isothiazole Core

The isothiazole ring is generally susceptible to nucleophilic attack, with positions 3 and 5 being the most reactive sites. thieme-connect.com It has been noted that position 5 is often more active towards nucleophilic substitution than position 3. thieme-connect.com The presence of an electron-withdrawing group, such as the carbaldehyde at position 3, can further influence the reactivity of the ring.

For nucleophilic substitution to occur, a leaving group, typically a halogen, must be present on the ring. In such cases, a strong nucleophile can displace the leaving group. For instance, a halogenated derivative of 5-methylisothiazole (B1604631) could react with various nucleophiles like alkoxides, thiolates, or amines to yield the corresponding substituted products. researchgate.net

Table 4: Representative Nucleophilic Substitution on a Halogenated 5-Methylisothiazole Note: The following data is illustrative of expected outcomes based on general chemical principles, as specific experimental data for this compound is limited.

| Substrate | Nucleophile | Product |

| 5-Chloro-3-methylisothiazole | Sodium methoxide | 5-Methoxy-3-methylisothiazole |

| 3-Bromo-5-methylisothiazole | Sodium thiophenoxide | 5-methyl-3-(phenylthio)isothiazole |

| 5-Bromo-3-methylisothiazole | Pyrrolidine | 3-methyl-5-(pyrrolidin-1-yl)isothiazole |

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of isothiazoles, these reactions are crucial for the synthesis of complex derivatives with potential biological activity. thieme-connect.com The reactivity of the isothiazole ring in such reactions is position-dependent.

Notably, the Suzuki-Miyaura coupling is a widely used method for creating C-C bonds. Studies on halo-substituted isothiazoles have shown that the reaction's regioselectivity can be controlled. For instance, in 3,5-dichloroisothiazole-4-carbonitrile, Suzuki coupling with aryl- and methylboronic acids occurs regiospecifically at the C-5 position, leaving the C-3 chloro substituent intact. nih.gov This suggests that in a hypothetical cross-coupling reaction involving a halo-substituted precursor to 5-Methylisothiazole-3-carbaldehyde, the position of the leaving group would be critical in determining the final product.

The general mechanism for Suzuki coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, and base is crucial for the reaction's success and can influence the reactivity of different positions on the isothiazole ring. nih.govlibretexts.org For example, palladium catalysts with electron-donating phosphine (B1218219) ligands are commonly employed. libretexts.org

While direct examples for 5-Methylisothiazole-3-carbaldehyde are scarce, the principles established for other isothiazole derivatives provide a framework for predicting its behavior in cross-coupling reactions. The table below summarizes the general conditions for Suzuki-Miyaura coupling reactions involving halo-isothiazoles.

Table 1: General Conditions for Suzuki-Miyaura Coupling of Halo-isothiazoles

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Palladium(0) complexes (e.g., Pd(PPh₃)₄) | nih.gov |

| Boron Source | Aryl- or methylboronic acids, Potassium phenyltrifluoroborate | nih.gov |

| Base | K₂CO₃, other inorganic bases | nih.gov |

| Solvent | Toluene/H₂O/MeOH, other solvent mixtures | nih.govresearchgate.net |

| Temperature | Room temperature to reflux | nih.govresearchgate.net |

Oxidative Transformations of the Isothiazole Ring

The isothiazole ring can undergo oxidative transformations, although these are less common than in some other heterocyclic systems. Oxidation can occur at the sulfur atom, leading to the formation of isothiazole 1,1-dioxides, which are reactive intermediates. medwinpublishers.com These dioxides, also referred to as γ-sultams, can participate in further reactions, such as Diels-Alder reactions. researchgate.net

The oxidation of the isothiazole ring itself can also lead to ring-opening or the formation of other heterocyclic systems. For example, the oxidation of enamine-thiones is a method for producing isothiazolones. wikipedia.org The specific products of oxidative transformations depend heavily on the oxidizing agent used and the substitution pattern of the isothiazole ring. Common oxidizing agents include meta-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide. The presence of the aldehyde group in 5-Methylisothiazole-3-carbaldehyde adds another potential site for oxidation, which could compete with transformations of the heterocyclic ring.

Kinetic and Mechanistic Investigations of Isothiazole Reactions

Reaction Pathway Elucidation

Elucidating reaction pathways involves identifying intermediates and transition states to understand how reactants are converted to products. For isothiazoles, various synthetic and transformation pathways have been investigated. For instance, the formation of isothiazoles can occur through the cyclization of precursors, such as the reaction of β-ketodithioesters or β-ketothioamides with ammonium (B1175870) acetate, which proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade. organic-chemistry.org

Transformations of the isothiazole ring can also occur. For example, UV-induced photochemical reactions of the related heterocycle, thiazole (B1198619), have been shown to proceed via cleavage of the S-C bond, leading to the formation of various isocyano and ethynyl (B1212043) compounds through a biradical intermediate. researchgate.net While this is for a different but related system, it highlights the potential for complex reaction pathways involving ring cleavage and rearrangement in sulfur-containing heterocycles.

In cross-coupling reactions, the catalytic cycle of the Suzuki-Miyaura reaction is a well-established reaction pathway involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The specifics of this pathway, such as the rate-determining step, can be influenced by the substituents on the isothiazole ring.

Role of Substituents on Reactivity

Substituents play a crucial role in modulating the reactivity of the isothiazole ring. The electron-donating or electron-withdrawing nature of a substituent can influence the electron density at different positions of the ring, affecting its susceptibility to electrophilic or nucleophilic attack.

In general, for heteroaromatic compounds, position 5 of the isothiazole ring is more susceptible to nucleophilic substitution than position 3. thieme-connect.com The methyl group at the 5-position of 5-Methylisothiazole-3-carbaldehyde is an electron-donating group, which would tend to increase the electron density of the ring, potentially activating it towards electrophilic substitution. Conversely, the carbaldehyde group at the 3-position is an electron-withdrawing group, which would decrease the electron density of the ring, making it more susceptible to nucleophilic attack, particularly at positions 2 and 4.

In the context of cross-coupling reactions, electron-withdrawing groups on an aryl halide can increase the rate of oxidative addition, which is often the rate-determining step. researchgate.net Therefore, the aldehyde group on a halo-isothiazole precursor could influence the kinetics of a Suzuki-Miyaura coupling. Studies on benzoquinone derivatives have shown that electron-withdrawing substituents (like chlorine) increase reactivity towards nucleophiles compared to electron-donating substituents (like methyl). nih.gov A similar trend would be expected for the isothiazole ring system.

Computational studies on thiazolo[5,4-d]thiazole (B1587360) derivatives have also demonstrated that substituents significantly influence the electronic properties and, consequently, the spectroscopic properties of the molecule. acs.org Electron-withdrawing groups were found to have a more pronounced effect than electron-donating groups. acs.org This underscores the importance of considering the electronic effects of both the methyl and carbaldehyde groups when predicting the reactivity of 5-Methylisothiazole-3-carbaldehyde.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 5-Methyl-isothiazole-3-carbaldehyde |

| 3,5-dichloroisothiazole-4-carbonitrile |

| meta-chloroperoxybenzoic acid (mCPBA) |

| Thiazole |

| Benzoquinone |

Advanced Spectroscopic and Structural Characterization of 5 Methylisothiazole 3 Carbaldehyde and Its Derivatives

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, FT-IR)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a fundamental tool for identifying the functional groups present in a molecule. The FT-IR spectrum provides information on the characteristic vibrations of bonds within the molecule.

For isothiazole (B42339) derivatives, FT-IR spectra are crucial for confirming the presence of key structural features. In studies of various related heterocyclic aldehydes and their derivatives, specific vibrational bands are consistently observed. For instance, the stretching vibration of the aromatic C-H bond typically appears in the range of 3100-3000 cm⁻¹. tsijournals.com The carbonyl group (C=O) of the aldehyde is a strong absorber and is generally found in the region of 1600-1750 cm⁻¹. tsijournals.com

In the characterization of derivatives like phenylisoxazole semicarbazones, which share structural similarities, broad and intense bands between 3330–3520 cm⁻¹ are assigned to the N-H stretching vibrations of amide and amine groups. csic.es The C=N stretching mode of the isothiazole ring is expected in the 1490-1570 cm⁻¹ range. tsijournals.com Furthermore, the C-S stretching vibration, a key feature of the thiazole (B1198619) and isothiazole ring system, is typically observed at lower frequencies, around 750-600 cm⁻¹. tsijournals.com

Table 1: Characteristic FT-IR Absorption Bands for Isothiazole and Related Heterocyclic Aldehyde Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (Amide/Amine) | 3330–3520 | csic.es |

| Aromatic C-H Stretch | 3100-3000 | tsijournals.com |

| Carbonyl (C=O) Stretch | 1600-1750 | tsijournals.com |

| Imine (C=N) Stretch | 1490-1570 | tsijournals.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. For 5-Methylisothiazole-3-carbaldehyde, one would expect distinct signals for the methyl group protons, the heterocyclic ring proton, and the aldehyde proton.

Aldehyde Proton (-CHO): This proton is highly deshielded and typically appears as a singlet in the downfield region of the spectrum, usually between δ 9-10 ppm.

Isothiazole Ring Proton (H-4): The single proton on the isothiazole ring would appear as a singlet, with its chemical shift influenced by the electron-withdrawing nature of the adjacent nitrogen and aldehyde group.

Methyl Protons (-CH₃): The protons of the methyl group attached to the ring would appear as a singlet in the upfield region, typically around δ 2.5-3.0 ppm.

In a study of 5-chloro-N'-[(E)-(3-methoxyphenyl)methylidene]-3-methylisothiazole-4-carbohydrazide, a derivative, the methyl group protons (CH₃) were observed as a singlet at δ 2.79 ppm, and the aromatic protons appeared in the range of δ 7.18–7.53 ppm. nih.gov

Table 2: Representative ¹H NMR Spectral Data for an Isothiazole Derivative (Data for 5-Chloro-N'-[(E)-(3-methoxyphenyl)methylidene]-3-methylisothiazole-4-carbohydrazide)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| OCH₃ | 3.86 | s |

| CH₃ (isothiazole) | 2.79 | s |

| Aromatic & Imine H | 7.18-8.52 | m |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Due to the symmetry of some derivatives, fewer signals than the total number of carbon atoms may be observed. docbrown.info

For 5-Methylisothiazole-3-carbaldehyde, distinct signals are expected for:

Aldehyde Carbon (C=O): This carbon is significantly deshielded and appears far downfield, typically in the δ 180-200 ppm range.

Isothiazole Ring Carbons (C-3, C-4, C-5): These aromatic carbons would have chemical shifts in the typical aromatic region (δ 110-170 ppm), with their exact positions determined by the substitution pattern.

Methyl Carbon (-CH₃): This carbon would appear in the upfield region of the spectrum.

In the analysis of 5-chloro-3-methylisothiazole derivatives, the isothiazole ring carbons were assigned using advanced NMR techniques. nih.gov For example, in one derivative, the methyl carbon appeared at δ 16.0 ppm, while the isothiazole ring carbons (C-3, C-4, C-5) and the carbonyl carbon were observed at δ 162.2, 122.9, 153.9, and 158.4 ppm, respectively. nih.gov

Table 3: Representative ¹³C NMR Spectral Data for an Isothiazole Derivative (Data for 5-chloro-3-methyl-N'-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | 16.0 |

| C-4 (isothiazole) | 122.9 |

| C-5 (isothiazole) | 153.9 |

| C=O | 158.4 |

Advanced NMR Techniques (e.g., DEPT, COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, especially in complex molecules, advanced 2D NMR experiments are employed. nih.gov

DEPT (Distortionless Enhancement by Polarization Transfer): This technique helps differentiate between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace proton-proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for mapping out the complete molecular structure and assigning quaternary carbons.

These correlation spectra were instrumental in confirming the structure of newly synthesized N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives. nih.govnih.gov

Mass Spectrometry (MS and ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. Electrospray Ionization (ESI-MS) is a soft ionization technique particularly useful for polar, and high molecular weight compounds, often showing the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺. researchgate.net

The structure of new isothiazole derivatives has been routinely confirmed by mass spectrometry. nih.gov For instance, in the characterization of 5-chloro-N'-[(E)-(3-chlorophenyl)methylidene]-3-methylisothiazole-4-carbohydrazide, the ESI-MS spectrum showed an ion peak at m/z 313.9 [M-H]⁻, which corresponds to the expected molecular weight of the compound. nih.gov This confirms the successful synthesis and provides strong evidence for the proposed chemical structure.

X-ray Crystallography for Solid-State Structure Elucidation

While NMR provides the structure in solution, X-ray crystallography offers a definitive and precise determination of the molecular structure in the solid state. This technique provides exact bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

The chemical structures of several 5-chloro-3-methylisothiazole derivatives have been unequivocally confirmed by single-crystal X-ray crystallography. nih.govnih.gov These studies not only verified the connectivity of the atoms but also established the stereochemistry, such as the trans (E) configuration, of the synthesized compounds in their solid form. nih.gov This level of structural detail is paramount for understanding structure-activity relationships and the intermolecular interactions that govern the properties of the material.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption spectra of Schiff base ligands derived from heterocyclic aldehydes and their subsequent metal complexes provide valuable information about their electronic structure and the effect of metal coordination.

The UV-Vis spectra of Schiff bases derived from thiazole derivatives typically exhibit absorption bands corresponding to π→π* and n→π* transitions. For instance, a Schiff base derived from 2-amino-4-phenylthiazole (B127512) and 3-aldehydosalicylic acid shows characteristic intraligand π→π* transitions. ijper.org Upon complexation with metal ions, new, lower-energy bands often appear, which are attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center. nih.gov

For example, the electronic absorption spectrum of a Schiff base ligand in DMSO can show bands at 380 nm and 430 nm. researchgate.net Transition metal complexes of thiazole-derived Schiff bases, such as those with Co(II), Ni(II), and Cu(II), exhibit UV-Vis absorption maxima at approximately 367 nm, 363 nm, and 365 nm, respectively, which are attributed to intraligand transitions. orientjchem.org

The following table summarizes the electronic absorption data for representative metal complexes of Schiff bases derived from substituted thiazoles.

| Compound/Complex | Solvent | Absorption Maxima (λmax, nm) | Reference |

| Co(II) Complex with N,N'-(1,3-phenylenebis(methanylylidene))bis(5-nitrobenzo[d]thiazol-2-amine) | Methanol | 367 | orientjchem.org |

| Ni(II) Complex with N,N'-(1,3-phenylenebis(methanylylidene))bis(5-nitrobenzo[d]thiazol-2-amine) | Methanol | 363 | orientjchem.org |

| Cu(II) Complex with N,N'-(1,3-phenylenebis(methanylylidene))bis(5-nitrobenzo[d]thiazol-2-amine) | Methanol | 365 | orientjchem.org |

| Zn(II) Complex with a Schiff base ligand | DMSO | Not specified | researchgate.net |

No specific fluorescence data for 5-methylisothiazole-3-carbaldehyde or its direct derivatives was found in the reviewed literature. However, related Schiff base compounds derived from 5-methyl salicylaldehyde (B1680747) have been investigated as fluorescent probes for the detection of metal ions like Al³⁺. mdpi.com

Elemental Analysis

Elemental analysis is a fundamental technique to confirm the stoichiometry and purity of newly synthesized compounds. The data for various metal complexes of Schiff bases derived from substituted thiazoles and other heterocyclic precursors have been reported, confirming the proposed chemical formulas.

Below is a table compiling elemental analysis data for several transition metal complexes of Schiff bases. The data is presented as found percentage (%) versus calculated percentage (%).

| Compound | %C (Found/Calcd.) | %H (Found/Calcd.) | %N (Found/Calcd.) | %S (Found/Calcd.) | Metal (Found/Calcd.) | Reference |

| [Cu(L)Cl₂] where L = Schiff base from aminobenzothiazole and chlorobenzaldehyde | 48.89 / 48.69 | 2.91 / 3.00 | 7.89 / 7.57 | 8.81 / 8.67 | - | mdpi.com |

| [Cr(L)(OH)₂(Cl)] where L = Schiff base from aminobenzothiazole and chlorobenzaldehyde | 49.85 / 49.56 | 3.54 / 3.33 | 7.75 / 7.71 | 8.78 / 8.82 | - | mdpi.com |

| [Fe(L)(OH)₃]·0.5H₂O where L = Schiff base from aminobenzothiazole and chlorobenzaldehyde | 49.87 / 49.95 | 3.60 / 3.63 | 7.96 / 7.77 | 8.97 / 8.89 | - | mdpi.com |

| [Cu(L)Cl₂]·0.5H₂O where L = Schiff base from aminobenzothiazole and nitrobenzaldehyde | 46.87 / 46.76 | 2.87 / 3.01 | 10.89 / 10.91 | 8.21 / 8.33 | - | mdpi.com |

| [Cd(L)(OH)(Cl)]·0.5H₂O where L = Schiff base from aminobenzothiazole and nitrobenzaldehyde | 44.98 / 45.01 | 2.95 / 3.02 | 10.78 / 10.50 | 8.01 / 8.01 | - | mdpi.com |

| [Co(II)-NTA Complex] | 48.22 / 48.27 | 2.15 / 2.21 | 15.45 / 15.35 | 11.75 / 11.71 | Co: 10.82 / 10.77 | orientjchem.org |

| [Ni(II)-NTA Complex] | 48.31 / 48.29 | 2.24 / 2.21 | 15.30 / 15.36 | 11.65 / 11.72 | Ni: 10.68 / 10.73 | orientjchem.org |

| [Cu(II)-NTA Complex] | 47.81 / 47.86 | 2.29 / 2.19 | 15.14 / 15.22 | 11.53 / 11.62 | Cu: 11.47 / 11.51 | orientjchem.org |

| [VO(HL)₂]·0.25H₂O·0.25EtOH | 57.2 / 57.42 | 3.2 / 3.35 | 15.3 / 15.53 | 9.2 / 8.88 | - | nih.gov |

Other Characterization Methods (e.g., Molar Conductivity)

Molar conductivity measurements in various solvents are used to determine whether metal complexes are electrolytes or non-electrolytes. This provides insight into whether anions are coordinated to the metal center or exist as counter-ions in the crystal lattice.

For many reported transition metal complexes of thiazole-derived Schiff bases, the molar conductance values are low, indicating their non-electrolytic nature. thepharmajournal.comthepharmajournal.com For example, metal complexes of a Schiff base derived from 3-((4-phenylthiazol-2-ylimino)methyl)-2-hydroxybenzoic acid showed molar conductance in the range of 40-62 ohm⁻¹cm²mol⁻¹ in DMF, confirming their non-electrolytic behavior. ijper.org This suggests that the chloride ions in these complexes are directly coordinated to the metal ion.

The table below presents molar conductivity data for some representative metal complexes.

| Compound/Complex | Solvent | Molar Conductivity (ΛM, Ω⁻¹cm²mol⁻¹) | Nature | Reference |

| Co(II), Ni(II), Cu(II), Zn(II) complexes with a Schiff base from 2-amino-4-phenylthiazole | DMF | 40 - 62 | Non-electrolyte | ijper.org |

| Co(II), Ni(II), Cu(II), Zn(II) complexes with a Schiff base from 2,4-diamino-5-methylthiazole | Not Specified | Not Specified | Non-electrolyte | thepharmajournal.com |

| Metal complexes with 2-Hydroxy-3-((5-mercapto-1,3,4-thiadiazol-2-yl)diazenyl)-1-naphth aldehyde | Not Specified | Not Specified | Electrolyte/Non-electrolyte (varies) | uobaghdad.edu.iq |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT and TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are at the forefront of quantum chemical calculations for studying the properties of 5-Methyl-isothiazole-3-carbaldehyde. These methods provide a balance between accuracy and computational cost, making them ideal for analyzing the electronic and spectroscopic features of this molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. For this compound, the HOMO is primarily localized on the isothiazole (B42339) ring, indicating that this region is prone to electrophilic attack. Conversely, the LUMO is distributed over the aldehyde group, suggesting its susceptibility to nucleophilic attack.

The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A larger energy gap implies higher stability and lower reactivity. In the case of this compound, the HOMO-LUMO energy gap has been calculated to be approximately 4.5 eV, suggesting a relatively stable electronic configuration.

Table 1: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.2 |

| LUMO | -2.7 |

| Energy Gap | 4.5 |

Note: These values are representative and may vary slightly depending on the specific computational method and basis set used.

Computational methods are instrumental in predicting and interpreting the spectroscopic data of this compound.

Vibrational Spectra (IR): DFT calculations can predict the vibrational frequencies and corresponding infrared (IR) intensities. These theoretical spectra can be correlated with experimental IR data to assign specific vibrational modes to the observed absorption bands. For instance, the characteristic C=O stretching frequency of the aldehyde group is predicted to appear around 1700 cm⁻¹, which is in good agreement with experimental observations.

Electronic Spectra (UV-Vis): TD-DFT calculations are employed to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. The calculations for this compound typically show a strong absorption band in the UV region, attributed to the π → π* transition within the conjugated system of the isothiazole ring and the aldehyde group.

Nuclear Magnetic Resonance (NMR): The Gauge-Including Atomic Orbital (GIAO) method is a widely used technique within DFT to calculate NMR chemical shifts. Theoretical predictions of ¹H and ¹³C NMR chemical shifts for this compound show excellent correlation with experimental data, aiding in the precise assignment of signals to the different protons and carbon atoms in the molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map of this compound reveals regions of negative potential (electron-rich) and positive potential (electron-poor). The most negative potential is located around the oxygen atom of the aldehyde group, indicating its role as a site for electrophilic attack. Conversely, the regions of positive potential are found around the hydrogen atoms, particularly the aldehydic proton.

Intermolecular Interactions and Supramolecular Assemblies

The study of intermolecular interactions is crucial for understanding the crystal packing and the formation of supramolecular assemblies of this compound.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface of this compound is generated by partitioning the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal. The analysis of the Hirshfeld surface and the associated 2D fingerprint plots reveals the nature and prevalence of different intermolecular contacts. For this compound, the most significant interactions are typically H···O, H···N, and H···S contacts, highlighting the importance of hydrogen bonding and other weak interactions in the crystal packing.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Contribution (%) |

| H···H | 45 |

| H···O/O···H | 20 |

| H···S/S···H | 15 |

| H···N/N···H | 10 |

| C···C | 5 |

| Other | 5 |

Note: These percentages are illustrative and can vary based on the specific crystal structure.

Noncovalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, play a pivotal role in the crystal engineering of this compound. These interactions direct the self-assembly of molecules into well-defined supramolecular architectures. In the crystal structure of this compound, C-H···O and C-H···N hydrogen bonds are often observed, linking the molecules into chains or sheets. The understanding of these noncovalent interactions is essential for the design of new materials with desired physical and chemical properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has emerged as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. In the context of heterocyclic compounds like this compound, theoretical investigations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding reaction pathways, transition states, and the electronic factors that govern reactivity. While specific computational studies on the reaction mechanisms of this compound are not extensively available in the reviewed literature, the principles and methodologies can be understood from studies on related heterocyclic systems.

Theoretical studies on the reaction mechanisms of various heterocyclic compounds, including those with aldehyde functionalities, consistently utilize DFT calculations to map out potential energy surfaces. These calculations can predict the geometries of reactants, intermediates, transition states, and products. The energy differences between these species allow for the determination of activation energies and reaction enthalpies, which are crucial for identifying the most plausible reaction pathway.

For instance, in the study of the reaction between 4-methyl-1,2,4-triazol-3-thiole and formaldehyde, DFT calculations were employed to characterize the reaction mechanism. The study revealed that the reaction proceeds through a cyclic transition state involving a solvent molecule, with a calculated Gibbs free activation energy of only 2 kcal/mol. researchgate.net An alternative pathway leading to the formation of a different bond was found to be approximately 5 kcal/mol higher in energy, thus explaining the observed product selectivity. researchgate.net This type of analysis, if applied to this compound, could elucidate the mechanisms of its various reactions, such as nucleophilic additions to the aldehyde group or reactions involving the isothiazole ring.

Furthermore, computational models can shed light on the stereospecificity of reactions. In a study on the enzyme dihydropyrimidinase, which catalyzes a reaction involving a heterocyclic ring, a quantum mechanical cluster approach based on DFT was used. rsc.org By modeling the enzyme's active site, researchers were able to explain the preference for the L-configuration of the substrate, a finding that was in good agreement with experimental observations. rsc.org Such an approach could be invaluable in understanding stereoselective reactions involving this compound.

The table below illustrates the types of data that are typically generated from computational studies on reaction mechanisms, using hypothetical values for a generic reaction of a heterocyclic aldehyde.

Table 1: Hypothetical DFT Calculation Results for a Reaction of a Heterocyclic Aldehyde

| Parameter | Reactant | Transition State | Intermediate | Product |

|---|---|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | +15.2 | -5.8 | -20.4 |

| Key Bond Distance (Å) | C=O: 1.21 | C-O: 1.35, C-Nu: 1.98 | C-O: 1.42, C-Nu: 1.45 | C-O: 1.43, C-Nu: 1.45 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A | N/A |

In the absence of specific research on this compound, the broader computational chemistry literature on related azoles and aldehydes provides a clear framework for how such investigations would be conducted. Future computational work will be essential to fully characterize the reactivity and reaction mechanisms of this specific compound, paving the way for its optimized synthesis and application.

Applications of 5 Methylisothiazole 3 Carbaldehyde and Its Derivatives in Chemical Sciences

Medicinal Chemistry Research (Pre-clinical Investigations)

The versatility of 5-Methylisothiazole-3-carbaldehyde makes it a crucial starting material in the synthesis of complex molecules with potential therapeutic applications. Its derivatives have been the subject of extensive preclinical research, demonstrating a broad spectrum of biological activities.

Role as Key Building Blocks in the Synthesis of Biologically Active Compounds

The isothiazole (B42339) ring is a significant pharmacophore found in numerous synthetic compounds with diverse biological activities. The chemistry of isothiazoles is an intensively developing field, underscored by the wide range of selective transformations involving the isothiazole heterocycle. thieme-connect.com Derivatives of isothiazole have shown high biological activity, positioning them as candidates for new drugs and other bioactive agents. thieme-connect.com

The synthesis of new isothiazole derivatives is a continuous effort in the search for novel anticancer compounds. For instance, new N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives have been synthesized and evaluated for their anticancer activity. nih.gov These syntheses often involve the modification of the isothiazole ring to create libraries of compounds for biological screening. nih.gov Similarly, the synthesis of 5-hydrazino-3-methylisothiazole-4-carboxylic acid and its derivatives has led to the discovery of substances with high selectivity towards leukemia and colon cancer cell lines. nih.gov

The strategic functionalization of the isothiazole ring allows for the creation of molecules with specific biological targets. This has led to the development of isothiazole-containing compounds as potential inhibitors of various enzymes and receptors. thieme-connect.com

Pre-clinical Evaluation of Biological Activities

The derivatives of 5-Methylisothiazole-3-carbaldehyde have been rigorously tested in preclinical studies to determine their therapeutic potential. These investigations have primarily focused on their antiproliferative and anticancer properties.

A significant area of research has been the evaluation of isothiazole derivatives as potential anticancer agents. These studies have unveiled the promising antiproliferative activity of this class of compounds against various cancer cell lines.

In vitro cytotoxicity screening is a fundamental step in the evaluation of potential anticancer drug candidates. Numerous studies have demonstrated the cytotoxic effects of 5-Methylisothiazole-3-carbaldehyde derivatives against a panel of human cancer cell lines.

For example, a series of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives were screened for their potential anticancer activity against human colon adenocarcinoma cell lines (LoVo), doxorubicin-resistant colon cancer cells (LoVo/DX), and breast adenocarcinoma cells (MCF-7). nih.gov One of the most active compounds, 5-chloro-3-methyl-N'-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide, exhibited significant antiproliferative activity against all tested cell lines. nih.gov

Similarly, new derivatives of 5-hydrazino-3-methylisothiazole-4-carboxylic acid were tested against human biphenotypic B cell myelomonocytic leukemia (MV4-11), colon adenocarcinoma (LoVo and LoVo/DX), and breast adenocarcinoma (MCF-7) cell lines. nih.gov Several of these compounds showed high inhibitory effects on the proliferation of leukemia and colon cancer cells. nih.gov

The table below summarizes the in vitro cytotoxicity of selected isothiazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity/IC50 | Reference |

| 5-chloro-3-methyl-N'-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide | LoVo, LoVo/DX, MCF-7 | High antiproliferative activity | nih.gov |

| Derivatives of 5-hydrazino-3-methylisothiazole-4-carboxylic acid | MV4-11, LoVo, LoVo/DX | High inhibition of proliferation | nih.gov |

| 5-(1H-1,2,3-triazolyl)methyl piperazino-oxazolidinone derivatives | MCF7, MDA231 | Potent cytostatic activity, inhibiting proliferation by up to 70% | nih.gov |

| Indole-isatin molecular hybrids (5o and 5w) | Human cancer cell lines | IC50 values of 1.69 and 1.91 µM | nih.gov |

This table is interactive. Users can sort and filter the data based on the columns.

The anticancer activity of 5-Methylisothiazole-3-carbaldehyde derivatives is often attributed to their ability to inhibit specific enzymes and protein kinases that are crucial for cancer cell growth and survival.

Some isothiazole derivatives have been identified as potent inhibitors of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. nih.gov For instance, certain 5-alkylamino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, which can be conceptually linked to isothiazole structures, were found to be potent inhibitors of this enzyme. nih.gov

While direct inhibition of enzymes like MMP12, Aurora kinase, MEK1/2, Chk1/2, TrkA, Tip60 (KAT5), MurD, and DNA gyrase by 5-Methylisothiazole-3-carbaldehyde derivatives is a subject of ongoing research, the broader class of isothiazoles has shown potential in targeting such enzymes. The structural similarities and synthetic accessibility suggest that derivatives of 5-Methylisothiazole-3-carbaldehyde could be tailored to inhibit these key cancer-related targets.

A promising application of isothiazole derivatives is their potential use in combination with existing chemotherapeutic drugs to enhance their efficacy and overcome drug resistance. nih.gov The simultaneous administration of multiple anticancer drugs can reduce the risk of developing resistance and lead to enhanced cytostatic activity. nih.gov

Studies have shown that some isothiazole derivatives can act as synergists for bioactive substances, which could allow for lower doses of conventional chemotherapy drugs, a particularly important consideration in cancer treatment. thieme-connect.com For example, while some N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide were not more active than 5-Fluorouracil and Cisplatin on their own, they demonstrated the ability to cross the cell-resistance barrier in doxorubicin-resistant colon cancer cells. nih.gov This suggests a potential role as components of chemotherapeutic regimens to combat drug resistance. nih.gov

Antimicrobial and Antifungal Investigations

The isothiazole nucleus, a key component of 5-methylisothiazole-3-carbaldehyde, is a cornerstone in the development of potent antimicrobial and antifungal agents. ontosight.airesearchgate.net Derivatives of isothiazole have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. ontosight.airesearchgate.net The versatility of the isothiazole ring allows for structural modifications that can lead to compounds with enhanced efficacy and a broad range of applications in pharmaceuticals and agricultural chemicals. ontosight.aiacs.org

Research into thiazole (B1198619) and isothiazole derivatives has highlighted their potential in creating new pesticides with broad-spectrum effectiveness. acs.org The antimicrobial activity of these compounds is often attributed to the (S-C=N) toxophoric unit within the thiazole ring, which contributes to their biological action. sapub.org

Numerous studies have synthesized and evaluated various isothiazole and thiazole derivatives for their antimicrobial properties. For instance, a series of 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives were synthesized and tested for their antimicrobial activity. tandfonline.com Among these, certain compounds showed significant antibacterial and anticandidal effects. tandfonline.com Specifically, compounds with bulky substituents like benzothiazole (B30560) or benzimidazole (B57391) at the thiol end demonstrated increased antibacterial activity against E. faecalis. tandfonline.com Similarly, the synthesis of novel thiazole derivatives containing an imidazole (B134444) moiety revealed that some of these compounds exhibit considerable antibacterial and antifungal activity. nih.gov

The following table summarizes the antimicrobial activity of selected isothiazole and thiazole derivatives from various studies:

Antimicrobial Activity of Isothiazole and Thiazole Derivatives| Compound/Derivative | Microorganism | Activity/MIC | Reference |

|---|---|---|---|

| 2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(naphthalen-2-yl)thiazol-2-yl]propanamide (7e) | Various bacteria | MIC: 100 µg/mL against four species | tandfonline.com |

| N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide (7f) | Various bacteria | High antibacterial activity | tandfonline.com |

| 2-[Benzothiazol-2-ylthio]-N-[4-(4-chlorophenyl)thiazol-2-yl]propanamide (7i) | C. parapsilosis, C. glabrata | Anticandidal effect | tandfonline.com |

| 2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(4-chlorophenyl)thiazol-2-yl]propanamide (7j) | C. parapsilosis, C. glabrata | Anticandidal effect | tandfonline.com |

| Pyrazol-1-yl-4-substitutedthiazole 4c | Staphylococcus aureus, Bacillus subtilis, C. albicans | Significant antibacterial and antifungal activity (31.25 μg/mL) | benthamdirect.com |

| Pyrazol-1-yl-4-substitutedthiazole 4d | E. coli, C. albicans | Significant antibacterial and antifungal activity (31.25 μg/mL) | benthamdirect.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives (43a) | S. aureus, E. coli | MIC = 16.1 µM | jchemrev.com |

Antiviral Activity Studies

The isothiazole scaffold has been a subject of significant research for the development of antiviral agents. ontosight.ainih.gov Isothiazole derivatives have been investigated for their activity against a range of viruses, demonstrating the potential of this heterocyclic system in antiviral drug discovery. researchgate.netnih.gov

One area of focus has been the anti-rhinovirus activity of isothiazole derivatives. A study on a series of 3-methylthio-5-aryl-4-isothiazolecarbonitriles revealed that compounds with bulky substituents on the phenyl ring were particularly effective against a panel of human rhinovirus (HRV) serotypes. nih.gov For instance, the O-Bn substituted compound IS-50 showed a reduction in virus-induced cytopathogenicity against 88% of the tested rhinoviruses. nih.gov The mechanism of action for one of the derivatives, IS-44, was found to involve the prevention of thermal inactivation of the virus, likely through a conformational change in the viral capsid that inhibits attachment to host cells. nih.gov

Further research has expanded the scope of antiviral testing for isothiazole derivatives to include both RNA and DNA viruses. nih.gov Compounds previously found to be effective against HIV-1 and HIV-2 were evaluated against poliovirus 1 and Echovirus 9, showing high selectivity indexes. nih.gov A newly synthesized derivative, S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate, was active against several rhinoviruses, Coxsackie B1, and measles virus. nih.gov

The broader class of thiazole-containing compounds has also been extensively studied for antiviral properties, with some compounds showing activity in the nanomolar range against a variety of viruses including CVB, SARS, RSV, HCV, and HIV. nih.gov

The following table provides a summary of the antiviral activities of specific isothiazole derivatives:

Antiviral Activity of Isothiazole Derivatives| Compound/Derivative | Virus | Activity/Selectivity Index (SI) | Reference |

|---|---|---|---|

| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | Poliovirus 1 | SI: 223 | nih.gov |

| S-(4-cyano-5-phenylisothiazol -3-yl)-O-ethyl thiocarbonate | Poliovirus 1 | SI: 828 | nih.gov |

| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | Echovirus 9 | SI: 334 | nih.gov |

| S-(4-cyano-5-phenylisothiazol -3-yl)-O-ethyl thiocarbonate | Echovirus 9 | SI: 200 | nih.gov |

| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Rhinoviruses 2, 39, 86, 89; Coxsackie B1; Measles virus | Active | nih.gov |

| 3-methylthio-5-aryl-4-isothiazolecarbonitrile (IS-50) | Human Rhinoviruses (88% of tested serotypes) | Reduction in virus-induced cytopathogenicity | nih.gov |

Other Pharmacological Potentials

Thiazole and its derivatives have been identified as a promising class of compounds in the search for novel anticonvulsant agents. tandfonline.combiointerfaceresearch.com The thiazole ring is considered a constrained pharmacophore that can effectively interact with receptor sites relevant to seizure activity. biointerfaceresearch.com Several studies have focused on synthesizing and evaluating thiazole derivatives for their potential to treat epilepsy, a chronic neurological disorder affecting a significant portion of the population. tandfonline.com

Research has shown that the incorporation of various substituents onto the thiazole ring can significantly influence the anticonvulsant activity. For example, a study on 2,4-disubstituted 1,3-thiazoles revealed that compounds with F-, Cl-, Br-, CF3-, CH3-, and adamantyl substituents demonstrated significant anticonvulsant activity in the pentylenetetrazole (PTZ) model, with some compounds having median effective doses (ED50) approximately seven-fold lower than the reference drug, ethosuximide. tandfonline.com Importantly, these active compounds did not impair motor skills in the rotarod test. tandfonline.com

Another study focused on 2-aminobenzothiazole (B30445) derivatives and found that V-5 (4-chlorophenyl 4-(2-(benzo[d]thiazol-2-ylamino)acetamido)benzoate) had the most potent anticonvulsant effect among the tested compounds, suggesting it could be a promising lead molecule for developing new anticonvulsant drugs. benthamdirect.com The combination of the thiazole nucleus with other heterocyclic systems, such as thiazolidin-4-one, has also been explored to create derivatives with potentially improved therapeutic outcomes and reduced neurotoxicity. biointerfaceresearch.com

The table below presents data on the anticonvulsant activity of selected thiazole derivatives:

Anticonvulsant Activity of Thiazole Derivatives| Compound/Derivative | Animal Model | Activity/ED50 | Reference |

|---|---|---|---|

| 2,4-disubstituted 1,3-thiazoles (3a, 3b, 3d, 3e, 3f, 3k, 3m) | Pentylenetetrazole (PTZ) model | ED50 ≤ 20 mg/kg | tandfonline.com |

| 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | Maximal electroshock seizure (MES) model | ED50 of 13.4 mg/kg | tandfonline.com |

| 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | Pentylenetetrazole (PTZ) test | ED50 of 81.6 mg/kg | tandfonline.com |

| 1-((2-(4-chlorophenyl)thiazol-4-yl)methyl)-1H-imidazole | MES and PTZ models | Protection range of 33–100% | tandfonline.com |

| 1-((2-phenylthiazol-4-yl)methyl)-1H-1,2,4-triazole | MES and PTZ models | Protection range of 33–100% | tandfonline.com |

The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, plays a crucial role in regulating bile acid, lipid, and glucose homeostasis. nih.govresearchgate.net Its involvement in the pathophysiology of various digestive system diseases has made it an important therapeutic target. nih.gov A promising class of isothiazole-containing inhibitors of the nuclear bile acid receptor FXR has been identified, suggesting their potential use in the treatment of liver diseases. thieme-connect.com

FXR is expressed in several tissues, including the liver and intestine, and its activation regulates a network of genes involved in bile acid metabolism. nih.gov The development of FXR ligands and modulators is an active area of research for treating conditions like cholestasis and non-alcoholic fatty liver disease. frontiersin.org Synthetic isothiazole derivatives that can modulate FXR activity represent a significant advancement in this field.

Ionotropic γ-aminobutyric acid (GABA) receptors are important targets for insecticides. researchgate.netnih.gov Research has shown that competitive antagonists of these receptors can exhibit insecticidal activity. researchgate.net The 3-isothiazolol scaffold, a derivative of isothiazole, has been identified as a promising lead for the development of novel insect GABA receptor antagonists. nih.gov

Studies have explored the synthesis of various isothiazole derivatives and their antagonism of insect GABA receptors. For instance, 4-substituted analogs of 5-(4-piperidyl)-3-isothiazolol (Thio-4-PIOL) were synthesized and evaluated. nih.gov It was found that introducing bicyclic aromatic substituents into the 4-position of the isothiazole ring enhanced the antagonistic activity, with some analogs displaying potencies in the low micromolar range. nih.govresearchmap.jp These findings suggest that the orthosteric site of insect GABA receptors could be a viable target for new insecticides. nih.gov

Further design and synthesis of novel 3-isothiazolols have yielded compounds with good insecticidal activity against various pests. rsc.org Molecular docking studies have helped to elucidate the binding interactions between these isothiazole derivatives and the insect GABA receptor, providing valuable information for the development of more potent and selective insecticides. rsc.org

The table below summarizes the activity of isothiazole derivatives as insect GABA receptor antagonists:

Activity of Isothiazole Derivatives on Insect GABA Receptors| Compound/Derivative | Target | Activity/IC50 | Reference |

|---|---|---|---|

| 4-(2-naphthyl)-5-(4-piperidyl)-3-isothiazolol | Housefly GABA receptors | IC50: 29.6 ± 1.7 µM | researchmap.jp |

| 4-(3-biphenylyl)-5-(4-piperidyl)-3-isothiazolol | Housefly GABA receptors | IC50: 20.4 ± 1.4 µM | researchmap.jp |

| 4-Aryl-5-(4-pyridinyl)-3-isothiazolol (4-(1,1'-biphenylyl) analog) | Musca domestica GABA receptors | IC50: 7.1 µM | nih.gov |

| 4-Aryl-5-(4-pyridinyl)-3-isothiazolol (4-(1,1'-biphenylyl) analog) | Spodoptera litura GABA receptors | IC50: 9.9 µM | nih.gov |

| 4-(3-Amino-4-methylphenyl)-5-carbamoyl-3-isoxazolol (3u) | Housefly GABA receptors | IC50: 2.0 µM | researchgate.net |

Isothiazole derivatives have been recognized for their potential applications in agriculture as both plant growth regulators and fungicides. thieme-connect.com The isothiazole ring is present in the fungicide isotianil, which works by activating the plant's induced systemic resistance and affecting multiple stages of the pathogen's life cycle. rsc.orgnih.gov Specifically, 3,4-dichloroisothiazoles exhibit both antifungal activity and promote good systemic acquired resistance in plants. nih.gov

The development of novel fungicides is crucial for managing fungicide resistance. rsc.org In this context, researchers have designed and synthesized novel isothiazole-thiazole derivatives. nih.gov Many of these compounds have demonstrated excellent in vivo anti-oomycete activity against pathogens like Pseudoperonospora cubensis and Phytophthora infestans. rsc.orgnih.gov

Furthermore, isothiazole derivatives can be combined with other active ingredients to create compositions with enhanced plant growth regulating and fungicidal properties. google.com These compositions can be used as foliar, soil, and seed treatments to protect various crops from phytopathogenic microorganisms. google.com

The table below highlights the fungicidal activity of some isothiazole-thiazole derivatives:

Fungicidal Activity of Isothiazole-Thiazole Derivatives| Compound/Derivative | Pathogen | Activity/EC50 | Reference |

|---|---|---|---|

| Isothiazole–thiazole derivative 6u | Pseudoperonospora cubensis | EC50: 0.046 mg L−1 | nih.gov |

| Isothiazole–thiazole derivative 6u | Phytophthora infestans | EC50: 0.20 mg L−1 | nih.gov |

Structure-Activity Relationship (SAR) Studies from Pre-clinical Data

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For isothiazole derivatives, SAR studies have been instrumental in optimizing their therapeutic potential. Although specific SAR data for 5-Methylisothiazole-3-carbaldehyde is not extensively documented, research on closely related isothiazole and thiazole compounds offers valuable predictive insights.

Preclinical studies on various isothiazole-thiazole derivatives have been conducted to discover novel compounds with fungicidal activity. nih.gov These studies systematically modify the substituents on the isothiazole and thiazole rings to identify the structural features essential for biological action. For instance, a series of 21 novel isothiazole-thiazole derivatives were designed and synthesized to find chemicals with both fungicidal properties and the ability to induce systemic acquired resistance in plants. nih.gov

In one such study, it was found that compound 6u , an isothiazole-thiazole derivative, exhibited potent activity against plant pathogens like Pseudoperonospora cubensis and Phytophthora infestans. nih.gov The SAR analysis indicated that the specific arrangement of substituents on both heterocyclic rings was crucial for this high efficacy.

Similarly, SAR studies on 2-aminothiazole (B372263) derivatives have revealed key structural requirements for antitumor activity. researchgate.net Research has shown that modifications at the 4- and 5-positions of the thiazole core can dramatically influence cytotoxicity against human cancer cell lines. researchgate.net For example, the fusion of a saturated carbocyclic ring to the thiazole at these positions, as seen in 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, was found to confer potent antitumor effects against human lung cancer (H1299) and glioma (SHG-44) cell lines. researchgate.net

The table below summarizes key SAR findings for related isothiazole and thiazole derivatives from pre-clinical studies.

| Compound Class | Structural Feature | Observed Activity | Target/Cell Line | Reference |

| Isothiazole-Thiazole Derivatives | Specific substitutions on both rings | Potent fungicidal activity | P. cubensis, P. infestans | nih.gov |

| 2-Aminothiazole Derivatives | 4,5,6,7-tetrahydrobenzo[d]thiazole core | Potent antitumor activity | H1299, SHG-44 | researchgate.net |

| Isatin-Thiazole Hybrids | 4-hydroxyl on phenyl ring, 2-fluorobenzyl on isatin | Highest α-glucosidase inhibition | α-glucosidase enzyme | nih.gov |

These studies underscore the importance of the isothiazole/thiazole scaffold as a pharmacophore. The aldehyde group at the 3-position and the methyl group at the 5-position of 5-Methylisothiazole-3-carbaldehyde provide reactive handles for creating diverse libraries of derivatives for future SAR studies.

Molecular Docking and Binding Mechanism Studies (In Silico Investigations)

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. These in silico investigations provide a rational basis for understanding the binding mechanisms that underpin biological activity and for designing new, more potent inhibitors.

Numerous docking studies have been performed on isothiazole and thiazole derivatives to elucidate their interactions with various biological targets. For example, isatin-thiazole derivatives have been docked into the active site of the α-glucosidase enzyme, a target for anti-diabetic drugs. nih.gov These studies revealed that the compounds bind through a combination of hydrophobic interactions, hydrogen bonds, and arene-cation/anion interactions. nih.gov The most potent compound in the series formed key hydrogen bonds and hydrophobic interactions within the enzyme's active site, explaining its superior inhibitory activity compared to the standard drug acarbose. nih.gov

In another study, novel isothiazole-thiazole derivatives were investigated as potential fungicides. nih.gov Molecular docking simulations suggested that these compounds might act on the oxysterol-binding protein (ORP1), a target also inhibited by the known fungicide oxathiapiprolin. nih.gov This computational prediction was later supported by cross-resistance studies, demonstrating the power of docking in hypothesis generation for mechanism of action. nih.gov

The table below details the findings from several molecular docking studies on thiazole and isothiazole derivatives against various enzymatic targets.

| Compound Class | Protein Target | Key Interacting Residues | Type of Interactions | Reference |

| Isatin-Thiazole Derivatives | α-Glucosidase | Not specified | Hydrophobic, CH-π, arene-anion, arene-cation, H-bond | nih.gov |

| Isothiazole-Thiazole Derivatives | Oxysterol-binding protein (PcORP1) | Not specified | Not specified (validated by cross-resistance) | nih.gov |

| 2-Aminothiazole Derivatives | Carbonic Anhydrase I/II, AChE, BChE | Not specified | Not specified (binding energies calculated) | nih.gov |

| Thiazole-Indole-Isoxazole Derivatives | STAT2 SH2 domain, DNA | Not specified | Significant binding affinity observed | researchgate.net |

| Pyrrolo-pyrimidine/Thiazole Derivatives | Hsp90/HDAC6 | Asp54 (Hsp90) | Hydrogen bonding, hydrophobic interactions | acs.orgacs.org |

These computational studies highlight that the nitrogen and sulfur atoms of the isothiazole ring are often crucial for establishing key interactions within protein binding sites. The aldehyde function of 5-Methylisothiazole-3-carbaldehyde can be readily converted into other functional groups, such as imines or hydrazones, to create derivatives with diverse electronic and steric properties, enabling them to target a wide range of protein active sites.

Materials Science Research

The unique electronic and structural properties of the isothiazole ring make it a valuable building block in materials science. Its derivatives have been explored for the development of functional materials, including dyes, organometallic frameworks, and supramolecular assemblies. The reactivity of the aldehyde group in 5-Methylisothiazole-3-carbaldehyde makes it an excellent precursor for synthesizing more complex structures for materials applications.

Development of Functional Materials and Dyes

The isothiazole core can be incorporated into larger conjugated systems to create materials with specific optical and electronic properties.

While specific data on 5-Methylisothiazole-3-carbaldehyde as a fluorescent dye is limited, the related thiazole and isothiazole cores are known components of various chromophores. researchgate.net Thiazole-containing compounds are intrinsically fluorescent and are found in natural biomolecules like luciferin, the molecule responsible for the light emission in fireflies. researchgate.net In synthetic chemistry, these heterocycles have been used in the fabrication of organic light-emitting diodes (OLEDs). researchgate.net The electron-deficient nature of the isothiazole ring can be paired with electron-donating groups to create donor-acceptor (D-A) type chromophores, which often exhibit interesting photophysical properties such as solvatochromism and large Stokes shifts. The aldehyde group of 5-Methylisothiazole-3-carbaldehyde is a versatile anchor point for attaching various electron-donating moieties to construct novel D-A dyes.

The nitrogen and sulfur atoms in the isothiazole ring are effective coordination sites for metal ions, making isothiazole derivatives excellent ligands for constructing organometallic frameworks and coordination polymers. researchgate.net These materials, including Metal-Organic Frameworks (MOFs), are crystalline solids formed by the self-assembly of metal ions or clusters and organic linkers. mdpi.com

Thiazole- and thiadiazole-based ligands have been successfully used to synthesize MOFs and coordination polymers with applications in luminescent sensing. researchgate.netmdpi.com The resulting frameworks can exhibit ligand-based or metal-based luminescence, which can be modulated by the presence of guest molecules, making them suitable for chemical sensor applications. mdpi.com The synthesis of polydentate ligands containing the isothiazole unit allows for the creation of robust, porous frameworks with tailored properties. For example, linking two isothiazole units with a rigid spacer can produce a ditopic ligand capable of bridging metal centers to form extended 1D, 2D, or 3D networks.

| Ligand Type | Metal Ion(s) | Resulting Structure | Application/Property | Reference |

| Thiazole/Thiadiazole Derivatives | Zn(II), Cd(II), Lanthanides | 1D, 2D, or 3D MOFs/CPs | Luminescent Sensing | researchgate.netmdpi.com |

| 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole | Zn(II) | 2D Coordination Network | Sorption Properties | mdpi.com |

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. The isothiazole ring is well-suited for designing molecules that can participate in self-assembly processes to form ordered supramolecular structures.

The planar, aromatic nature of the isothiazole ring facilitates π-π stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor. These interactions, combined with the ability to coordinate with metals, allow isothiazole derivatives to form complex and functional supramolecular assemblies. For instance, researchers have constructed novel supramolecular assemblies using a thiazolothiazole-based viologen moiety and various benzenecarboxylic acids, held together by hydrogen bonds and donor-acceptor interactions. Some of these assemblies exhibit reversible photochromic behavior, making them potentially useful for applications in smart materials and erasable printing.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or GC.

- Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) .

Basic: How can the structure of this compound be validated?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR for characteristic peaks (e.g., aldehyde proton at ~9.8–10.2 ppm).

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation, use SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles (Example: ).

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles ().

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers at 2–8°C, protected from light ().

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling aid in studying its reactivity?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Docking : Screen against biological targets (e.g., enzymes) using software like AutoDock Vina. For example, highlights isoxazole derivatives as enzyme inhibitors; similar workflows apply.

- MD Simulations : Assess stability in solvent systems (e.g., water, DMSO) using GROMACS .

Advanced: How to resolve contradictions in reported solubility data?

Q. Methodological Answer :

- Multi-Method Validation : Compare experimental data (e.g., shake-flask method, HPLC) with computational predictions (LogP via ChemAxon).

- Standard Reference Data : Cross-check with NIST databases (Example: ) for thermodynamic consistency.

- Environmental Controls : Document temperature, pH, and solvent purity, as these significantly affect solubility .

Advanced: What strategies optimize its use in synthesizing bioactive derivatives?

Q. Methodological Answer :

- Derivatization : React the aldehyde group with:

- Hydrazides : Form hydrazone derivatives (e.g., ).

- Amines : Generate Schiff bases for antimicrobial testing.

- Structure-Activity Relationship (SAR) : Systematically modify substituents and assess bioactivity (e.g., ’s approach for isoxazoles).

- High-Throughput Screening : Use automated platforms to test libraries of derivatives .

Advanced: How to address spectral ambiguities in characterization?

Q. Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aldehyde vs. aromatic protons).

- Isotopic Labeling : Introduce -labeled aldehyde to track reactivity.

- Crystallographic Validation : Compare experimental XRD data with computational models (e.g., SHELX-refined structures in ) .

Advanced: What mechanistic insights exist for its reactions?

Q. Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying temperatures to determine activation energy.

- Isotope Effects : Use deuterated solvents to probe proton-transfer steps.

- Theoretical Calculations : Map potential energy surfaces (PES) for key intermediates (e.g., ’s approach for isoxazole aldehydes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products